Z-Cha-OH.DCHA

Amyloid aggregation Alzheimer's disease structure-activity relationship

Z-Cha-OH.DCHA (CAS 54594-40-0) is the DCHA salt of Z-Cha-OH, a non-aromatic cyclohexylalanine building block. It replaces Phe's sterics without π-electrons, enabling protease-resistant peptide design, amyloid inhibition studies, and selective SAR investigations. The DCHA salt form offers crystalline stability and enhanced solubility for solution-phase coupling. Ideal for solid- or solution-phase synthesis requiring documented ≥98% purity.

Molecular Formula C29H46N2O4
Molecular Weight 486.7
CAS No. 54594-40-0
Cat. No. B612910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Cha-OH.DCHA
CAS54594-40-0
Synonyms54594-40-0; Z-Cha-OH.DCHA; Z-BETA-CYCLOHEXYL-ALA-OHDCHA
Molecular FormulaC29H46N2O4
Molecular Weight486.7
Structural Identifiers
SMILESCC(C1CCCCC1)(C(=O)[O-])NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2
InChIInChI=1S/C17H23NO4.C12H23N/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2,(H,18,21)(H,19,20);11-13H,1-10H2/t15-;/m0./s1
InChIKeyVYIVIGZOADMYRK-UNTBIKODSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Cha-OH.DCHA (CAS 54594-40-0): A Z-Protected Cyclohexylalanine Building Block for Peptide Synthesis Procurement


Z-Cha-OH.DCHA (CAS 54594-40-0) is the dicyclohexylammonium (DCHA) salt form of N-α-benzyloxycarbonyl-L-cyclohexylalanine (Z-Cha-OH), a protected unnatural amino acid derivative utilized as a building block in peptide synthesis [1]. The compound incorporates the benzyloxycarbonyl (Z/Cbz) protecting group on the α-amino moiety and a cyclohexylalanine (Cha) side chain that replaces the aromatic phenyl ring of phenylalanine (Phe) with a fully saturated cyclohexyl group [2]. This structural substitution eliminates π-electron aromaticity while maintaining comparable steric bulk, a key distinction from natural aromatic amino acids that underlies its differentiated applications in protease-resistant peptide design and structure-activity relationship studies [3].

Why Z-Cha-OH.DCHA Cannot Be Simply Substituted with Z-Phe-OH or Alternative Protected Amino Acids


The substitution of Cha for phenylalanine (Phe) in peptide sequences fundamentally alters molecular properties that cannot be replicated by standard aromatic amino acid building blocks. Cha retains the steric footprint of Phe but eliminates π-electron aromaticity, producing divergent effects on peptide conformation, hydrophobicity-driven interactions, and susceptibility to aromatic-recognition proteases [1]. In Aβ peptide studies, Cha substitution at Phe positions significantly inhibited fibril formation, whereas Phe-containing wild-type sequences aggregated readily, demonstrating that aromatic π-π interactions are essential for amyloidogenesis and that Cha serves as a functional ablation tool [2]. Furthermore, Cha-containing peptide substrates exhibit markedly higher hydrophobicity and distinct reaction kinetics with chymotrypsin compared to Phe-containing substrates, precluding simple interchangeability without altering experimental outcomes [3].

Quantitative Evidence for Selecting Z-Cha-OH.DCHA Over Phenylalanine and Alternative Unnatural Amino Acid Analogs


Cha Substitution in Aβ-(1-40) Peptides Significantly Inhibits Amyloid Fibril Formation Relative to Phe-Containing Wild-Type

In Aβ-(1-40) peptides, substituting phenylalanine residues with cyclohexylalanine (Cha) significantly inhibited fibril formation. Each Cha substitution at Phe4, Phe19, or Phe20 individually reduced fibril formation compared to wild-type Aβ, and the triple-Cha analog (Cha4,19,20) effectively retarded fibrillation of wild-type Aβ when co-incubated [1].

Amyloid aggregation Alzheimer's disease structure-activity relationship

Cha-Containing Peptidyl-AMC Substrate Exhibits Higher Hydrophobicity and Distinct Chymotrypsin Kinetics Compared to Phe-Containing Substrate

In a comparative study of peptidyl-AMC substrates for chymotrypsin detection, the Cha-containing substrate exhibited high hydrophobicity and demonstrated high reaction velocity with chymotrypsin. The Phe-containing aromatic substrate was less hydrophobic than the Cha substrate, yet chymotrypsin showed the highest specificity for Phe. The AEH (branched-chain unnatural amino acid) substrate also had high hydrophobicity but showed low reaction velocity, indicating that Cha occupies a distinct kinetic and hydrophobic profile [1].

Protease substrate specificity fluorescence assay peptide engineering

Cha Substitution at Position 8 of Angiotensin II Produces Potent Antagonists with pA2 ~8.5, Whereas Cha at Position 4 Severely Diminishes Activity

In solid-phase synthesized angiotensin II (ANG II) analogues, substitution of Cha at position 8 yielded slowly reversing (Type I) antagonists with pA2 values of approximately 8.5 in the rat isolated uterus assay. In contrast, substitution of Cha at position 4 resulted in severely diminished biological activity, demonstrating that the aromatic ring quadrupole at position 4 is obligatory for receptor binding while position 8 tolerates non-aromatic substitution [1].

GPCR pharmacology peptide antagonist design angiotensin receptor

Z-Cha-OH.DCHA Commercial Purity Specifications: ≥98% HPLC Purity with Enantiomer ≤0.5%

Commercial Z-Cha-OH.DCHA (CAS 54594-40-0) is supplied with documented purity specifications of ≥98% by HPLC and enantiomeric impurity ≤0.5% [1]. The free acid Z-Cha-OH (CAS 25341-42-8) is specified at ≥95.0% HPLC purity with optical rotation [α]20/D -13±2° (c = 1% in methanol) .

Quality control stereochemical purity procurement specification

High-Value Application Scenarios for Z-Cha-OH.DCHA Based on Quantified Differentiation Evidence


Structure-Activity Relationship Studies of Aromatic π-π Interactions in Protein Aggregation

Researchers investigating the role of aromatic π-electron interactions in amyloid fibril formation or other protein aggregation phenomena should procure Z-Cha-OH.DCHA to synthesize Cha-substituted peptide analogs. As demonstrated in Aβ-(1-40) studies, Cha substitution at Phe positions significantly inhibited fibril formation and enabled functional dissection of π-π contributions independent of steric effects [1]. The compound serves as a stereoelectronically matched, non-aromatic control for phenylalanine residues in SAR studies.

Design of High-Hydrophobicity Protease Substrates with Differential Enzyme Kinetics

For development of fluorescence-based protease detection assays requiring substrates with elevated hydrophobicity and distinct kinetic profiles, Z-Cha-OH.DCHA incorporation yields Cha-containing peptidyl substrates. Comparative data demonstrate that Cha substrates exhibit higher hydrophobicity and different chymotrypsin reaction velocity compared to Phe and AEH substrates [2]. This differential profile supports the design of orthogonal or selective protease assays.

Position-Specific Optimization of GPCR Peptide Antagonist Potency

In peptide ligand optimization programs targeting GPCRs such as the angiotensin II receptor, Z-Cha-OH.DCHA incorporation at position 8 produces high-potency antagonists with pA2 values of approximately 8.5 [3]. Procurement is warranted when C-terminal substitution studies require a non-aromatic hydrophobic residue that retains antagonist activity while position 4 substitution is contraindicated due to the obligatory requirement for aromatic quadrupole interactions.

Solid-Phase Peptide Synthesis Requiring High-Purity, Stereochemically Defined Cha Building Blocks

For any solid-phase or solution-phase peptide synthesis incorporating cyclohexylalanine residues, Z-Cha-OH.DCHA provides the Z-protected Cha building block with documented purity (≥98% HPLC) and stereochemical integrity (enantiomer ≤0.5%) [4]. The DCHA salt form offers handling advantages including crystalline stability and improved solubility characteristics for solution-phase coupling procedures.

Technical Documentation Hub

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